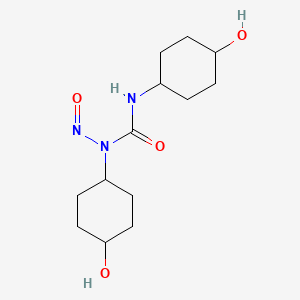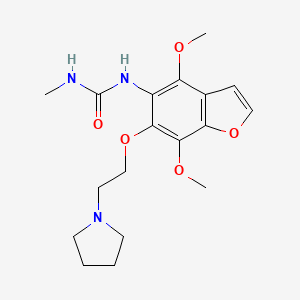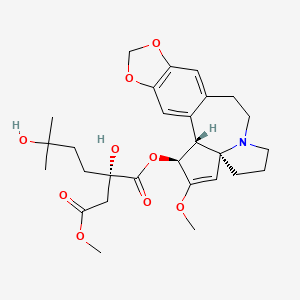
3,6-Di-O-(alpha-mannopyranosyl)mannose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose is a glycosylmannose consisting of two D-mannopyranose residues joined via an alpha- (1->6)-linkage . It contains a mannotriose core structure of N-linked oligosaccharides and is of potential interest in the development of conjugated vaccines .
Synthesis Analysis
The synthesis of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose involves a silver-assisted nucleophilic substitution of 2,3,4,6-tetra-O-protected-alpha-d-mannopyranosyl bromides with various silver phosphate salts to afford mono, di, and tri-mannopyranosyl phosphates .Molecular Structure Analysis
The molecular structure of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose has been investigated with respect to conformation and dynamics . Molecular dynamics simulations were carried out for the disaccharides with explicit water as solvent using the additive CHARMM36 and Drude polarizable force fields for carbohydrates .Chemical Reactions Analysis
The key feature of the proposed approach is the silver assisted nucleophilic substitution of 2,3,4,6-tetra-O-protected-alpha-d-mannopyranosyl bromides with various silver phosphate salts to afford mono, di, and tri-mannopyranosyl phosphates .Physical And Chemical Properties Analysis
3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose is a white solid .Wissenschaftliche Forschungsanwendungen
Glycosylation Studies
This compound is used for glycosylation in studies that assess novel synthetic inhibitors of selectin-mediated cell adhesion . Glycosylation is a critical function in many biological processes, including cell adhesion, and this compound plays a key role in these studies.
Oligosaccharide Synthesis
The isopropylidene moiety is one of the frequently used protecting groups in oligosaccharide synthesis for the temporary protection of hydroxyl groups . 2,3-O-Isopropylidene-α-D-mannopyranosides are important building blocks in the synthesis of mannose-containing derivatives .
Structural Component in Glycoproteins
D-Mannose is a structural component in N-linked glycoproteins from viruses and mammals . As such, this compound could be used in research related to these glycoproteins.
Structural Component in Polysaccharides
In addition to glycoproteins, D-Mannose is also a structural component in polysaccharides from fungi and bacteria . This makes the compound valuable in research related to these organisms.
Molecular Dynamics Simulation Studies
This compound has been used in molecular dynamics simulation studies employing additive and Drude polarizable force fields . These studies help in understanding the behavior of the compound at the molecular level.
Spiroketal Glycosides Synthesis
It has been used in a study to investigate stereospecific entry to spiroketal glycosides using alkylidenecarbene C-H insertion . Spiroketal glycosides are a class of compounds with potential therapeutic applications.
Wirkmechanismus
Target of Action
3,6-Di-O-(alpha-mannopyranosyl)mannose, a trisaccharide where D-mannose units are linked in a specific pattern, is a valuable tool for studying carbohydrate interactions and enzymatic activities related to mannose-specific processes . It facilitates the investigation of mannose-binding lectins, enzymes, and receptors that play critical roles in cellular recognition and signaling .
Mode of Action
This compound is particularly useful for probing the specificity and binding dynamics of mannose-binding proteins, which are involved in numerous biological functions including immune response modulation and pathogen recognition . The structure of this compound allows scientists to dissect how these proteins recognize and interact with mannose residues, offering insights into their function at a molecular level .
Biochemical Pathways
3,6-Di-O-(alpha-mannopyranosyl)mannose is utilized in studying the mechanisms of glycosylation and glycan processing within cells . This aids in the understanding of how carbohydrates influence protein folding and stability . It contributes to fundamental glycobiology studies, enhancing our understanding of carbohydrate-mediated biological processes .
Pharmacokinetics
As a carbohydrate, it is expected to be soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of 3,6-Di-O-(alpha-mannopyranosyl)mannose’s action are largely dependent on the specific mannose-binding proteins it interacts with . These proteins are involved in numerous biological functions, including immune response modulation and pathogen recognition .
Action Environment
The action of 3,6-Di-O-(alpha-mannopyranosyl)mannose can be influenced by various environmental factors. For instance, pH and temperature can affect enzymatic reactions . Additionally, the compound’s solubility in water suggests that its action, efficacy, and stability could be influenced by the hydration status of the organism or the specific cellular environment in which it is present.
Eigenschaften
IUPAC Name |
(2S,3S,4R,5R)-4,5,6-trihydroxy-2,3-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5(23)9(24)16(34-18-15(30)13(28)11(26)7(3-21)32-18)8(4-22)33-17-14(29)12(27)10(25)6(2-20)31-17/h4-21,23-30H,1-3H2/t5-,6-,7-,8-,9-,10-,11-,12+,13+,14+,15+,16-,17-,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEVOBRQLSFMMV-JQBMHSASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Di-O-(alpha-mannopyranosyl)mannose | |
CAS RN |
69401-47-4 |
Source


|
| Record name | 3,6-Di-O-(alpha-mannopyranosyl)mannose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069401474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benz[a]anthracene-5,6-diol, 5,6-dihydro-7,12-dimethyl-](/img/structure/B1216204.png)












